molecular formula C20H17ClN4OS2 B2475494 Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897488-12-9

Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2475494
CAS RN: 897488-12-9
M. Wt: 428.95
InChI Key: WCKZIBWVQXFWAA-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzothiazole derivatives involves their interaction with the target DprE1, leading to enhanced anti-tubercular activity .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS2/c1-12-2-4-14(21)18-17(12)23-20(28-18)25-8-6-24(7-9-25)19(26)13-3-5-15-16(10-13)27-11-22-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZIBWVQXFWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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